Cas no 478077-71-3 (1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE)
1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE Chemical and Physical Properties
Names and Identifiers
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- 1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE
- 1-(4-methylphenyl)-3-[2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one
- MLS000540962
- Oprea1_224770
- HMS2315P15
- 1-(4-methylphenyl)-3-(2-prop-2-ynylsulfanylpyrimidin-4-yl)pyridazin-4-one
- SMR000126020
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- Inchi: 1S/C18H14N4OS/c1-3-12-24-18-19-10-8-15(20-18)17-16(23)9-11-22(21-17)14-6-4-13(2)5-7-14/h1,4-11H,12H2,2H3
- InChI Key: NGQKVRMZOGAQOP-UHFFFAOYSA-N
- SMILES: S(CC#C)C1=NC=CC(C2C(C=CN(C3C=CC(C)=CC=3)N=2)=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 571
- XLogP3: 3.2
- Topological Polar Surface Area: 83.8
1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664298-1mg |
3-(2-(Prop-2-yn-1-ylthio)pyrimidin-4-yl)-1-(p-tolyl)pyridazin-4(1H)-one |
478077-71-3 | 98% | 1mg |
¥499 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664298-2mg |
3-(2-(Prop-2-yn-1-ylthio)pyrimidin-4-yl)-1-(p-tolyl)pyridazin-4(1H)-one |
478077-71-3 | 98% | 2mg |
¥495 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664298-5mg |
3-(2-(Prop-2-yn-1-ylthio)pyrimidin-4-yl)-1-(p-tolyl)pyridazin-4(1H)-one |
478077-71-3 | 98% | 5mg |
¥573 | 2023-04-03 | |
| Ambeed | A932380-1g |
1-(4-Methylphenyl)-3-[2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one |
478077-71-3 | 90% | 1g |
$350.0 | 2025-04-19 | |
| Key Organics Ltd | 7P-662S-1MG |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone |
478077-71-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 7P-662S-5MG |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone |
478077-71-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 7P-662S-10MG |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone |
478077-71-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 7P-662S-50MG |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone |
478077-71-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 7P-662S-100MG |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone |
478077-71-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00881249-1g |
1-(4-Methylphenyl)-3-[2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one |
478077-71-3 | 90% | 1g |
¥2401.0 | 2024-04-18 |
1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE Suppliers
1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE
Research Brief on 1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE (CAS: 478077-71-3)
The compound 1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE (CAS: 478077-71-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
Recent studies have highlighted the unique structural features of this compound, which include a pyridazinone core linked to a pyrimidine ring via a sulfur-containing propargyl group. These structural motifs are known to confer significant bioactivity, particularly in modulating protein-protein interactions and enzyme inhibition. Researchers have identified this compound as a promising scaffold for the development of novel kinase inhibitors, given its ability to interact with ATP-binding sites in various kinases.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was synthesized via a multi-step route involving the coupling of 4-methylphenyl hydrazine with a functionalized pyrimidine intermediate. The final product was characterized using NMR, mass spectrometry, and X-ray crystallography, confirming its high purity and structural integrity. The study also reported preliminary in vitro assays demonstrating the compound's inhibitory activity against several cancer-related kinases, with IC50 values in the low micromolar range.
Further investigations into the mechanism of action revealed that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cancer cell proliferation and survival. Molecular docking studies suggested that the propargylsulfanyl group plays a crucial role in binding to the hydrophobic pocket of the kinase domain, while the pyridazinone moiety stabilizes the interaction through hydrogen bonding.
Another notable study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's potential as an anti-inflammatory agent. The researchers found that it significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, likely through the modulation of NF-κB signaling. These findings open new avenues for repurposing this compound in the treatment of inflammatory diseases.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies indicated moderate oral bioavailability and a relatively short half-life, necessitating further structural modifications to improve its drug-like properties. Researchers are currently exploring prodrug strategies and formulation approaches to enhance its stability and bioavailability.
In conclusion, 1-(4-METHYLPHENYL)-3-[2-(2-PROPYNYLSULFANYL)-4-PYRIMIDINYL]-4(1H)-PYRIDAZINONE represents a versatile scaffold with significant potential in both oncology and inflammation research. Ongoing studies are expected to elucidate its full therapeutic potential and guide the development of next-generation derivatives with improved efficacy and safety profiles.
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